2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid is a compound characterized by its unique structure combining an adamantane moiety with an indole derivative. Its molecular formula is and it has a molecular weight of approximately 366.45 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for bioactive molecules.
2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid falls under the classification of amino acids and derivatives, specifically as an amino acid analog due to its structural features that resemble both amino acids and indole derivatives.
The synthesis of 2-[(adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid typically involves multi-step organic reactions that integrate the adamantane carbonyl group with an indole scaffold.
Technical Details:
The compound's specific structural data includes bond lengths, angles, and stereochemistry that can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid can undergo various chemical reactions:
Technical Details:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity.
While specific mechanisms of action for 2-[(adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid have not been extensively documented, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in signaling pathways.
Research indicates that indole derivatives can serve as inhibitors for various biological targets, potentially affecting processes like cell signaling or metabolic pathways .
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) that characterize this compound further.
2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid is primarily used in research settings:
Its unique structural features make it a valuable candidate for further investigation in drug discovery programs aimed at developing new therapeutic agents.
Solid-phase peptide synthesis (SPPS) enables efficient assembly of complex peptidomimetics like 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid. The adamantane-1-carbonyl group is typically introduced via Fmoc/tBu strategy due to the moiety’s extreme hydrophobicity and steric bulk. Adamantane-1-carboxylic acid (CAS 828-51-3) is activated in situ using HATU/DIPEA in DMF and coupled to resin-bound 3-(1H-indol-3-yl)propanoic acid precursors. Studies indicate that prolonged coupling times (≥12 hours) and elevated temperatures (40–50°C) improve yields to >80% compared to room-temperature reactions (<60% yield) [3]. The indole nitrogen requires orthogonal protection (e.g., N-Boc or N-alloc) during SPPS to prevent alkylation or acylation side reactions. Final TFA cleavage releases the deprotected compound but necessitates rigorous scavenger optimization (e.g., triisopropylsilane/H₂O) to prevent adamantyl carbocation formation [3] [8].
Functionalizing the indole ring at C3 prior to propanoic acid side-chain installation prevents undesired polymerization. Friedel-Crafts alkylation using 3-bromopropanoic acid under BF₃·Et₂O catalysis achieves C3 regioselectivity (>90%), but requires stoichiometric Lewis acid [5]. Alternatively, Pd-catalyzed C–H activation of unprotected indole permits direct coupling with acrylic acid derivatives, though yields remain moderate (50–65%) due to competing carboxylate coordination [8]. N-protection (e.g., SEM or Boc) enhances C3 electrophilic substitution selectivity but introduces deprotection challenges. Recent advances employ in situ protection with bulky silyl groups (e.g., TIPS) during alkylation, enabling C3-propanoic acid formation with 85% regioselectivity and simplified deprotection [8].
Forming the critical amide bond between adamantane-1-carboxylic acid and 2-amino-3-(1H-indol-3-yl)propanoic acid faces significant steric hindrance. Classical coupling agents (EDC/HOBt) yield <30% conversion due to adamantane’s tertiary structure [3] [8]. The Curtius rearrangement strategy overcomes this limitation:
Table 1: Amide Coupling Efficiency Comparison
Method | Catalyst/Activator | Yield (%) | Byproducts |
---|---|---|---|
EDC/HOBt | DMAP | 28 | N-acylurea |
Curtius rearrangement | None | 64 | Bis-urea |
Mixed anhydride | Isobutyl chloroformate | 45 | Adamantyl ester |
Photoredox catalysis | Ir(ppy)₃ | 72* | Adamantane dimerization |
*Optimized conditions from [8]
Notably, Curtius reactions in toluene at 100°C with 0.1 equiv DMAP suppress bis-urea formation and improve yields to 64–86% [8]. Photoredox-mediated decarboxylative amidation shows promise but requires optimization for indole stability [8].
The compound’s hydrophobicity (LogP 3.50, TPSA 82.19) complicates purification [2]. Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (60–95% ACN) resolves adamantane-indole hybrids from des-adamantyl impurities. However, conformational rigidity causes peak broadening, requiring 0.1% TFA modifiers for sharp elution [3]. Analytical characterization faces challenges:
Table 2: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular formula | C₂₂H₂₆N₂O₃ | HRMS (ESI+) [2] |
Molecular weight | 366.45 g/mol | Calculated from formula [3] |
Melting point | Decomposes >180°C | Differential scanning calorimetry [3] |
LogP | 3.50 | Computational prediction [2] |
Rotatable bonds | 5 | Molecular modeling [2] |
Storage stability mandates inert atmosphere sealing at 2–8°C to prevent adamantane oxidation or indole ring degradation [3] [8]. Purity assessment (>95%) integrates HPLC-UV (220 nm, indole chromophore) and quantitative ¹H NMR against internal standards [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1